1-(2,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a central triazole ring substituted with a 2,4-dimethylphenyl group at position 1, a methyl group at position 5, and a pyridin-3-ylmethyl carboxamide moiety. The structural design balances lipophilicity (via aromatic and methyl groups) and solubility (via the pyridine ring), making it a candidate for drug development .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-6-7-16(13(2)9-12)23-14(3)17(21-22-23)18(24)20-11-15-5-4-8-19-10-15/h4-10H,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPFLORPUIGPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 950242-94-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
The compound's molecular formula is with a molecular weight of 321.4 g/mol. The structure features a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 950242-94-1 |
| Molecular Formula | C18H19N5O |
| Molecular Weight | 321.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of pyridine derivatives with triazole intermediates, followed by acylation to form the final carboxamide structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit various bacterial strains including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Several studies have evaluated the anticancer potential of triazole derivatives. One study demonstrated that related compounds exerted antiproliferative effects on cancer cell lines such as HeLa and A549 with IC50 values ranging from 30 to 43 nM . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Table: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HeLa | TBD |
| Related Triazole Derivative | A549 | 30 |
| Related Triazole Derivative | HT29 | 43 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives against Candida albicans and Klebsiella pneumoniae, revealing moderate to good activity against these pathogens .
- In Vivo Studies : In vivo experiments using zebrafish models showed promising results for related triazole compounds in inhibiting tumor growth and metastasis .
The biological activity of triazole compounds often relates to their ability to interact with specific biological targets such as enzymes involved in DNA replication or protein synthesis. The inhibition of tubulin polymerization is a notable mechanism through which these compounds exert their anticancer effects.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(2,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines.
Case Study:
In a study examining the compound's efficacy against different cancer cell lines, it demonstrated significant growth inhibition percentages:
- SNB-19 : 86.61%
- OVCAR-8 : 85.26%
- NCI-H40 : 75.99%
These results indicate its potential as a lead compound for further development in cancer therapeutics .
Inhibition of Protein Kinases
The compound has been investigated for its ability to inhibit specific protein kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1). By targeting Plk1's polo-box domain, the compound may serve as a novel inhibitor that reduces off-target effects commonly associated with kinase inhibitors .
Antimicrobial Properties
Emerging research has also explored the antimicrobial properties of this triazole derivative. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Neuropharmacological Effects
The compound has been studied for its neuropharmacological effects, particularly in models of epilepsy and neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions like epilepsy and anxiety disorders.
Case Study:
A study evaluating the anticonvulsant activity of related compounds indicated that modifications to the triazole structure could enhance efficacy against seizure models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
- 1-(2,4-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3m, ): Key Difference: The carboxamide group is substituted with a quinolin-2-yl group instead of pyridin-3-ylmethyl. Impact: Quinoline’s extended aromatic system may enhance π-π stacking interactions with biological targets but reduce solubility compared to pyridine. This compound’s bioactivity in glucose/lipid metabolism studies suggests substituent-dependent efficacy .
- 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Key Difference: A 5-amino group replaces the 5-methyl group, and the aryl substituent is 4-methylphenyl.
Carboxamide Nitrogen Modifications
N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides () :
- Key Difference : The N-substituent varies (e.g., benzyl, aryl), while the triazole core retains a 4-methylphenyl group.
- Impact : Substitutions like benzyl or heteroaromatic groups influence solubility and metabolic stability. The target compound’s pyridin-3-ylmethyl group may offer better water solubility than bulkier aryl substituents .
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): Key Difference: A pyrazole core replaces triazole, with chlorinated aryl groups. Impact: Pyrazole derivatives exhibit distinct electronic properties and receptor affinities (e.g., cannabinoid CB1 antagonism).
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Compounds
Structural Insights
- Pyridine vs. Quinoline: The pyridin-3-ylmethyl group balances solubility and moderate lipophilicity, whereas quinoline derivatives (e.g., 3m) may face solubility challenges despite enhanced binding .
Q & A
Q. What are the standard synthetic routes for synthesizing this triazole carboxamide?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
- Preparation of an alkyne precursor (e.g., propargylamide derivatives) and an azide component (e.g., 2,4-dimethylphenyl azide).
- Cycloaddition under mild conditions (25–60°C) using CuI as a catalyst in solvents like DMSO or DCM.
- Purification via column chromatography, with yields optimized by adjusting stoichiometry and reaction time .
Q. Which spectroscopic techniques are essential for structural characterization?
Critical methods include:
- 1H/13C NMR : Assigns proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 351.15).
- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and triazole ring vibrations .
Q. What preliminary biological assays are used to screen this compound?
Initial screening often involves:
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines).
- Enzyme inhibition studies (e.g., kinase or protease targets).
- Molecular docking to predict binding affinities to biological targets like Wnt/β-catenin or kinases .
Advanced Questions
Q. How can regioselectivity challenges in triazole ring formation be addressed?
Regioselectivity (1,4- vs. 1,5-disubstituted triazole) is controlled by:
- Catalyst choice : Cu(I) favors 1,4-regioselectivity, while Ru catalysts may alter outcomes.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance Cu(I) activity.
- Microwave-assisted synthesis : Reduces reaction time and improves yield .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurity profiles. Solutions include:
Q. How does the substitution pattern influence bioactivity and pharmacokinetics?
Substituent effects are studied via:
- SAR (Structure-Activity Relationship) : Systematic variation of 2,4-dimethylphenyl and pyridinylmethyl groups.
- LogP measurements : Hydrophobic substituents (e.g., methyl groups) enhance membrane permeability but may reduce solubility.
- In vivo PK/PD studies : Monitor bioavailability and half-life in rodent models .
Q. What computational methods validate the compound’s interaction with biological targets?
Advanced approaches include:
- Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., β-catenin).
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications.
- ADMET Prediction : Use tools like SwissADME to estimate toxicity and metabolic pathways .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies for this compound?
Key considerations:
Q. What crystallographic techniques resolve structural ambiguities?
Single-crystal X-ray diffraction (SCXRD) is ideal. Steps include:
Q. How are stability and degradation products analyzed under physiological conditions?
Methods involve:
- Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and UV light.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxamide).
- Accelerated stability testing : ICH guidelines (25°C/60% RH for 6 months) .
Conflict Resolution & Advanced Synthesis
Q. How to address discrepancies in NMR assignments across studies?
Reconcile conflicts via:
- 2D NMR : HSQC and HMBC to confirm carbon-proton correlations.
- Isotopic labeling : 15N/13C-enriched samples for unambiguous triazole ring assignment.
- Comparative analysis : Align data with structurally characterized analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
